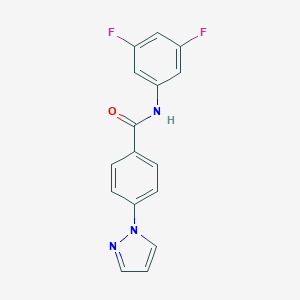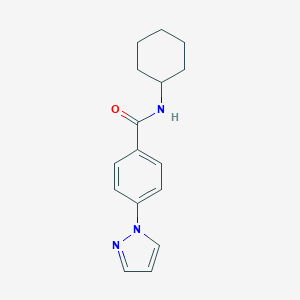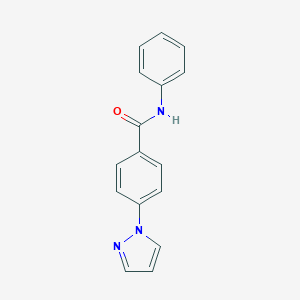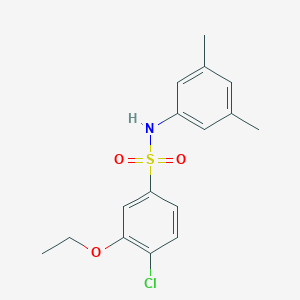
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Celecoxib and is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. However,
作用機序
Celecoxib works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are molecules that play a crucial role in inflammation and pain. By blocking the activity of COX-2, Celecoxib reduces inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It also has a protective effect on the gastrointestinal tract and can reduce the risk of gastric ulcers. Additionally, Celecoxib has been shown to have a positive effect on cardiovascular health by reducing the risk of heart attack and stroke.
実験室実験の利点と制限
One of the advantages of using Celecoxib in lab experiments is its specificity. As it targets COX-2, it can be used to study the role of COX-2 in various physiological processes. However, one of the limitations of using Celecoxib is that it can have off-target effects. It is important to use appropriate controls and experimental design to minimize these effects.
将来の方向性
There are several future directions for the use of Celecoxib in scientific research. One area of research is the development of new cancer therapies that target COX-2. Another area of research is the use of Celecoxib in combination with other drugs to enhance its therapeutic effects. Additionally, Celecoxib has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders, and further research in this area is warranted.
Conclusion:
In conclusion, 4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide, also known as Celecoxib, is a chemical compound that has potential applications in various areas of scientific research. Its specificity and ability to target COX-2 make it a promising candidate for the development of new cancer therapies and the treatment of other diseases. Further research in this area is warranted to fully understand the potential of this compound.
合成法
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylaniline and ethyl alcohol in the presence of a base. This method has been widely used in the pharmaceutical industry to produce Celecoxib.
科学的研究の応用
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that Celecoxib can inhibit the growth of cancer cells by blocking the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer.
特性
製品名 |
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C16H18ClNO3S |
分子量 |
339.8 g/mol |
IUPAC名 |
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-21-16-10-14(5-6-15(16)17)22(19,20)18-13-8-11(2)7-12(3)9-13/h5-10,18H,4H2,1-3H3 |
InChIキー |
BZFHCCUOODLDPH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







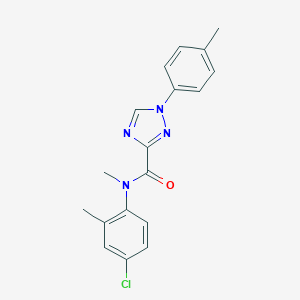
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
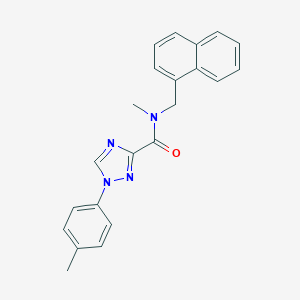
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

